(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile
Overview
Description
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile, or (S)-MBBC, is a synthetic compound with potential applications in scientific research. It is a chiral, nitrogen-containing compound, composed of a biphenyl core with a butyl group and a carbonitrile group attached to the 4-position of the biphenyl core. It is a colorless solid that is soluble in organic solvents and has a melting point of 84-86°C. It is commercially available in both its (R)-enantiomeric form and its (S)-enantiomeric form.
Scientific Research Applications
Radical Grafting on Carbon Surfaces
Radical grafting techniques have been explored for carbon surfaces using mediated oxidation of carboxylates, which might be relevant for modifying surfaces with biphenyl carbonitriles like the specified compound. Such methods allow for covalent attachment of organic groups onto carbon materials, potentially enhancing their physical and chemical properties for various applications including sensors, catalysts, and electronic devices (Astudillo, Galano, & González, 2007).
Corrosion Inhibition
Research on pyranopyrazole derivatives, structurally related to biphenyl carbonitriles, has shown significant potential in corrosion inhibition for metals. These compounds, when applied to metal surfaces, can prevent or reduce corrosion, especially in acidic environments. This suggests that biphenyl carbonitriles with similar properties could serve as effective corrosion inhibitors, contributing to the longevity and durability of metal-based structures and components (Yadav, Gope, Kumari, & Yadav, 2016).
Organic Synthesis and Polymerization
The synthesis of new organic compounds and polymers often involves the use of nitrile-functionalized aromatic compounds as intermediates or monomers. Studies on the polymerization of vinylbiphenyls and the synthesis of various organic derivatives highlight the utility of biphenyl carbonitriles in creating novel materials with tailored properties. These materials have applications in drug delivery, optoelectronics, and as precursors for more complex chemical syntheses (Bevington, Huckerby, & Hunt, 1985).
Molecular Structure Analysis
Solid-state NMR and electronic structure calculations have been employed to study the molecular structure of polymorphic forms of related compounds. This research is crucial for understanding the physical and chemical behavior of biphenyl carbonitriles, including their polymorphism, which affects the material's properties and applications. Such analyses are fundamental in pharmaceuticals, where polymorphs can have different therapeutic effects and stability profiles (Smith, Xu, & Raftery, 2006).
Liquid Crystal Research
Liquid crystalline mixtures involving biphenyl carbonitriles are studied for their phase transition temperatures and molecular polarizability, which are essential for the development of displays and optical devices. The unique properties of these compounds, such as their ability to change phase in response to temperature and their optical characteristics, make them valuable for applications in electronics and photonics (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
properties
IUPAC Name |
4-[4-[(2S)-2-methylbutyl]phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQGRFZQMOYGM-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886309 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
63799-11-1 | |
Record name | 4′-[(2S)-2-Methylbutyl][1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63799-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-((2S)-2-methylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063799111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-4-Cyano-4'-(2-methylbutyl)biphenyl contribute to the functionality of CLC biosensors?
A: (S)-4-Cyano-4'-(2-methylbutyl)biphenyl acts as a chiral dopant in CLC mixtures. [, ] When added to a nematic liquid crystal, it induces a helical arrangement of the liquid crystal molecules, forming the cholesteric phase. This helical structure selectively reflects specific wavelengths of light, resulting in vivid color displays. The color reflected by the CLC is sensitive to changes in its environment, such as pH or the presence of specific analytes. By functionalizing the CLC droplets with enzymes, such as glucose oxidase or cholesterol oxidase, the binding of glucose or cholesterol can alter the helical pitch and thus the reflected color of the CLC. [] This color change serves as a visual signal for the presence and concentration of the analyte, enabling the development of sensitive and easily readable biosensors.
Q2: What are the advantages of using CLC-based biosensors incorporating (S)-4-Cyano-4'-(2-methylbutyl)biphenyl compared to other biosensor technologies?
A2: CLC-based biosensors offer several advantages:
- Visual detection: They allow for direct, real-time visual detection of analytes through color changes, eliminating the need for complex and expensive equipment. []
- High sensitivity: The research demonstrated detection limits as low as 0.5 μM for glucose and 2.5 μM for cholesterol. []
- Versatility: By modifying the surface chemistry of the CLC droplets and incorporating different enzymes, the sensors can be tailored to detect a wide range of analytes. []
- Cost-effectiveness: CLC materials are relatively inexpensive, making this technology potentially more accessible for various applications. []
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